molecular formula C21H20O B8660303 2,4-Diphenylbicyclo[3.3.1]non-2-en-9-one CAS No. 16643-41-7

2,4-Diphenylbicyclo[3.3.1]non-2-en-9-one

Cat. No.: B8660303
CAS No.: 16643-41-7
M. Wt: 288.4 g/mol
InChI Key: ZONFECJLZRPDKO-UHFFFAOYSA-N
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Description

2,4-Diphenylbicyclo[3.3.1]non-2-en-9-one is a bicyclic ketone featuring a fused bicyclo[3.3.1]nonane skeleton with phenyl substituents at positions 2 and 4 and a conjugated enone system. This compound is of significant interest in organic synthesis due to its rigid framework, which serves as a scaffold for pharmaceuticals, catalysts, and materials science applications. Its synthesis often involves palladium-catalyzed carbonylation of cyclooctadiene derivatives under high-pressure conditions .

Properties

CAS No.

16643-41-7

Molecular Formula

C21H20O

Molecular Weight

288.4 g/mol

IUPAC Name

2,4-diphenylbicyclo[3.3.1]non-2-en-9-one

InChI

InChI=1S/C21H20O/c22-21-17-12-7-13-18(21)20(16-10-5-2-6-11-16)14-19(17)15-8-3-1-4-9-15/h1-6,8-11,14,17-19H,7,12-13H2

InChI Key

ZONFECJLZRPDKO-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C=C(C(C1)C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Variations

The bicyclo[3.3.1]nonane core allows for diverse substitutions and stereochemical outcomes. Key analogs include:

2,4-Bis(4-ethoxyphenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one
  • Molecular Weight: 392.50 g/mol (vs. 316.41 g/mol for 2,4-diphenylbicyclo[3.3.1]non-2-en-9-one).
  • Conformation : Adopts a twin-chair conformation with equatorial 4-ethoxyphenyl groups.
  • Puckering Parameters: Cyclohexanone ring: Total puckering amplitude (QT) = 0.5390 Å. Piperidinone ring: QT = 0.6064 Å, closer to an ideal chair than similar compounds .
  • Dihedral Angle : 53.10° between phenyl groups, contrasting with 26.11° in its 7-methyl isomer .
2,4-Bis(4-butoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one
  • Conformation : Twin-chair conformation with equatorial 4-butoxyphenyl groups.
  • Puckering Parameters :
    • Piperidine ring: QT = 0.613 Å, θ = 178.67° (near-ideal chair).
    • Cyclohexane ring: QT = 0.573 Å, θ = 16.1° (moderate deviation from chair) .
  • Substituent Orientation : Aryl groups form a 38.54° angle, stabilized by weak van der Waals interactions .
(1R,2S,4R,5S)-2,4-Dimethoxybicyclo[3.3.1]nonan-9-one
  • Conformation : Double-chair with axial methoxyl groups.
  • NMR Analysis : J-coupling values (e.g., J2,H-3 exo) confirm axial substituent orientation .

Substituent Effects on Molecular Strain and Reactivity

  • N-Nitroso Derivatives: N-Nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonanes exhibit low N–N rotational barriers (12–15 kcal/mol) due to nonplanar nitrosamino moieties. Steric interactions between nitroso groups and equatorial aryl substituents induce pseudoallylic A(1,3) strain, reducing rotational freedom .
  • Aza vs. Non-Aza Analogs: 3-Azabicyclo derivatives (e.g., 3-azabicyclo[3.3.1]nonan-9-ones) exhibit enhanced biological activity, including antibacterial and anticancer properties, due to the nitrogen atom’s electronic effects .

Data Tables

Table 1: Puckering Parameters of Bicyclo[3.3.1]nonane Derivatives

Compound QT (Å) Phase Angle (θ, °) Conformation
This compound Not reported Not reported Enone-rigidified
2,4-Bis(4-ethoxyphenyl)-1-methyl-3-aza 0.5390 (cyclohexane) 16.1 (cyclohexane) Twin-chair
2,4-Bis(4-butoxyphenyl)-3-aza 0.573 (cyclohexane) 16.1 (cyclohexane) Twin-chair
(1R,2S,4R,5S)-2,4-Dimethoxy Not reported Not reported Double-chair (axial)

Table 2: Substituent Effects on Dihedral Angles

Compound Dihedral Angle (°) Key Interaction
2,4-Bis(4-ethoxyphenyl)-1-methyl-3-aza 53.10 Steric hindrance
7-Methyl Isomer 26.11 Symmetric substitution
2,4-Bis(4-butoxyphenyl)-3-aza 38.54 van der Waals stabilization

Preparation Methods

Initial Formation of Hydroxy Ketone Intermediate

The synthesis begins with bicyclononane-2,6-dione (5), a diketone scaffold that undergoes nucleophilic addition with phenyllithium. This step selectively introduces one phenyl group at the C2 position, yielding the hydroxy ketone 6 alongside minor amounts of diol 7 . The reaction proceeds via a conjugate addition mechanism, where phenyllithium attacks the α,β-unsaturated carbonyl system of the diketone. The selectivity for mono-addition is attributed to steric hindrance and electronic deactivation of the remaining carbonyl group after the first addition.

Acid-Catalyzed Dehydration to Unsaturated Ketone

The hydroxy ketone 6 is subsequently treated with sulfuric acid in acetic acid, inducing dehydration to form the α,β-unsaturated ketone 8 (this compound). This step also generates the diene 1 as a by-product, necessitating chromatographic separation. The dehydration mechanism involves protonation of the hydroxyl group, followed by elimination of water and formation of the conjugated enone system. The reaction’s regioselectivity is governed by the stability of the resulting α,β-unsaturated ketone, which benefits from conjugation with the phenyl substituents.

Purification and Structural Confirmation

The crude product mixture is purified via column chromatography to isolate 8 in moderate yield. Structural elucidation of 8 was achieved through X-ray crystallography and high-field NMR spectroscopy, confirming the bicyclo[3.3.1] framework and the positions of the phenyl groups. Vicinal proton coupling constants derived from NMR analysis aligned with calculated values based on torsional angles, validating the proposed conformation.

Lewis Acid-Catalyzed Domino Enamine Formation and Cyclization

Reaction Setup and Catalytic System

A contemporary approach developed by Pathipati et al. employs indium(III) chloride (InCl₃) as a Lewis acid catalyst to mediate a domino enamine formation and cyclization reaction. This method utilizes 2-(1-alkynyl)-2-alken-1-ones and aryl ketones as substrates, with morpholine or pyrrolidine as the amine component. The reaction proceeds in 1,2-dichloroethane (DCE) at 80°C, with molecular sieves enhancing efficiency by sequestering water.

Mechanistic Insights and Stereoselectivity

The mechanism initiates with enamine formation between the ketone and amine, followed by InCl₃-catalyzed activation of the alkyne for nucleophilic attack. Subsequent cyclization forms the bicyclo[3.3.1] framework, with the Lewis acid stabilizing transition states and enhancing reaction rates. Stereoselectivity arises from the chair-like transition state during cyclization, favoring the exo orientation of substituents. For example, the synthesis of 3-acetyl-2-benzyl-4-phenylbicyclo[3.3.1]non-2-en-9-one (3k) achieved 58% yield using pyrrolidine, with differential NOE experiments confirming the relative configuration.

Substrate Scope and Optimization

The method accommodates diverse aryl and alkyl substituents, as demonstrated in Table 1. Electron-deficient ketones exhibit higher reactivity, while sterically hindered substrates require prolonged reaction times. Optimized conditions (10 mol% InCl₃, 1.5 equiv ketone, 18 hours) provided yields up to 86% for select derivatives. Notably, the use of preformed enamines or slow amine addition improved efficiency, reducing by-product formation.

Table 1: Selected Substrates and Yields in Lewis Acid-Catalyzed Synthesis

Substrate CombinationAmineYield (%)
Phenyl alkyne + AcetophenoneMorpholine86
4-Methoxyphenyl alkyne + BenzophenonePyrrolidine81
Naphthyl alkyne + CyclohexanoneMorpholine73

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

The classical route provides direct access to the target compound but suffers from moderate yields due to competing by-product formation (e.g., diene 1 ). In contrast, the Lewis acid-catalyzed method offers higher yields and broader substrate flexibility, albeit requiring specialized catalysts and anhydrous conditions.

Stereochemical Control

While the Quast method relies on inherent substrate geometry for selectivity, the Pathipati approach achieves stereoselectivity through catalyst-controlled cyclization. This makes the latter more suitable for synthesizing enantiomerically enriched derivatives.

Practical Considerations

The classical method’s use of phenyllithium necessitates stringent anhydrous and low-temperature conditions, complicating large-scale production. The domino reaction, though operationally simpler, requires optimization of amine and catalyst loading to minimize costs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-diphenylbicyclo[3.3.1]non-2-en-9-one derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The Mannich condensation is widely used for synthesizing bicyclo[3.3.1]nonane derivatives. For example, cyclohexanone reacts with aryl aldehydes (e.g., 2-bromo- or 4-butoxy-benzaldehyde) and ammonium acetate in ethanol at 30–35°C, followed by recrystallization from acetone or ethanol-ether mixtures. Key variables include stoichiometry (1:2:1.5 ratio of ketone:aldehyde:ammonium acetate), solvent polarity, and temperature control (303–308 K). Optimization involves monitoring reaction progress via TLC and adjusting cooling rates to minimize byproducts .

Q. How is X-ray crystallography applied to determine the molecular structure of bicyclo[3.3.1]nonane derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXS for structure solution and SHELXL for refinement) is standard. Data collection involves a diffractometer (e.g., Rigaku CCD) with Mo-Kα radiation (λ = 0.71073 Å). Hydrogen atoms are either located via difference maps or placed geometrically (riding model). ORTEP-3 software generates thermal ellipsoid plots to visualize atomic displacement parameters. Key metrics include R-factors (<0.05) and torsion angle consistency (e.g., C3–C4–C5–C6 = −69.7°) to validate stereochemistry .

Advanced Research Questions

Q. How can Cremer-Pople puckering parameters resolve conformational ambiguities in bicyclo[3.3.1]nonane systems?

  • Methodological Answer : The Cremer-Pople method defines puckering amplitudes (q2, q3) and phase angles (θ) to quantify ring non-planarity. For example, in 3-azabicyclo derivatives:

  • Piperidine ring : QT (total puckering) = 0.599–0.613 Å, θ = 4.7–178.6°, indicating near-ideal chair conformation.
  • Cyclohexane ring : QT = 0.539–0.573 Å, θ = 14.4–16.1°, showing deviation from chair due to steric strain.
    Calculations use atomic Cartesian coordinates and require software like CRYSTALS or PLATON to compute asymmetry parameters (ΔC2 = 0.005–0.141 Å) .

Q. What methodological approaches address discrepancies in reported puckering amplitudes for similar bicyclo structures?

  • Methodological Answer : Contradictions arise from crystallographic resolution limits or substituent effects. To resolve:

  • Compare multiple datasets (e.g., chair-chair vs. chair-boat conformers in vs. 11).
  • Apply DFT calculations (e.g., Gaussian09) to model gas-phase geometries and compare with experimental QT values.
  • Use Hirshfeld surface analysis to assess intermolecular forces (e.g., van der Waals interactions) that distort puckering .

Q. How does substituent position affect the chair-chair vs. chair-boat conformations in 3-azabicyclo derivatives?

  • Methodological Answer : Substituents at C2/C4 (e.g., 4-butoxyphenyl vs. 2-bromophenyl) influence conformation via steric hindrance and electronic effects. For example:

  • Equatorial 4-substituents (e.g., 4-butoxyphenyl): Stabilize chair-chair conformers (torsion angles ~176°), reducing QT to 0.573 Å.
  • Axial 2-substituents (e.g., 2-bromophenyl): Increase QT to 0.599 Å, favoring chair-boat hybrids.
    Conformational energy barriers are calculated using Mercury CSD's Mogul Geometry Check .

Q. What strategies are effective in resolving crystallographic disorder in bicyclo[3.3.1]nonane derivatives?

  • Methodological Answer : Disorder often occurs at bridgehead carbons (e.g., C8 in ). Mitigation strategies include:

  • Multi-component refinement in SHELXL, splitting occupancy ratios (e.g., 50:50 for methyl groups).
  • Applying restraints (DELU, SIMU) to anisotropic displacement parameters.
  • Using high-resolution data (θmax > 25°) and low-temperature (100 K) datasets to reduce thermal motion .

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